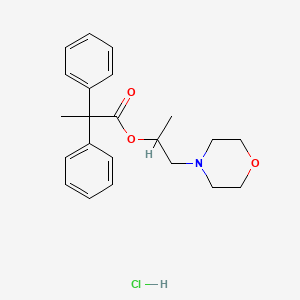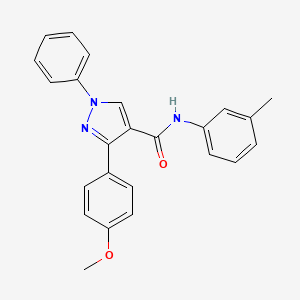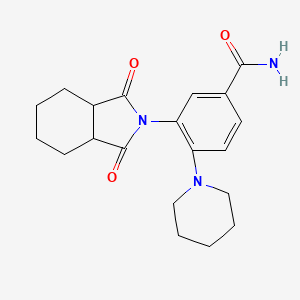
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves intricate chemical processes, including the modification of piperidine substituents and amide functionalities. For instance, Bollinger et al. (2015) explored the structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, identifying potent inhibitors based on a drug-like scaffold through iterative medicinal chemistry efforts (Bollinger et al., 2015).
Molecular Structure Analysis
Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into the antagonist activities of similar compounds. Through AM1 molecular orbital method and conformational analysis, distinct conformations and their implications on receptor binding were identified (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often lead to the creation of compounds with significant biological activities. Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase activity, demonstrating the critical role of the nitrogen atom's basic quality in their activity (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of benzamide derivatives can be influenced by their structural modifications. Research on the preparation and characterization of related compounds, such as those conducted by Bi (2014), highlights the synthesis routes and structural characterization essential for understanding these compounds' physical properties (Bi, 2014).
Chemical Properties Analysis
The chemical properties of benzamide compounds, including their reactivity and stability, can be assessed through synthesis and characterization studies. Srivastava et al. (2017) explored pyridyl substituted benzamides, shedding light on their luminescent properties and potential applications in materials science (Srivastava et al., 2017).
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c21-18(24)13-8-9-16(22-10-4-1-5-11-22)17(12-13)23-19(25)14-6-2-3-7-15(14)20(23)26/h8-9,12,14-15H,1-7,10-11H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIZDOBSTUGKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-piperidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)
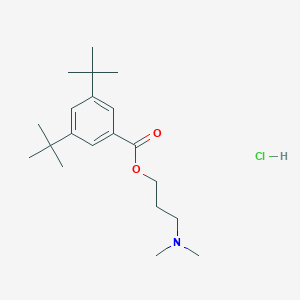
![17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)
![N-(2-methoxyethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017168.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)
![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)
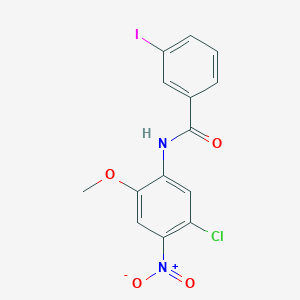
![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)
